

Alternate names for Methyl 2-amino-3-methylbenzoate like Methyl 3-methylantranilate

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Compound of Interest

Compound Name: Methyl 2-amino-3-methylbenzoate

Cat. No.: B157021

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An In-depth Technical Guide to **Methyl 2-amino-3-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-amino-3-methylbenzoate**, a versatile chemical intermediate. It covers its nomenclature, physicochemical properties, synthesis protocols, and key applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a detailed resource for professionals engaged in research and development.

Nomenclature

Methyl 2-amino-3-methylbenzoate is known by several alternate names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

- Systematic IUPAC Name: **methyl 2-amino-3-methylbenzoate**^[1]
- Common Synonyms:
 - Methyl 3-methylantranilate^{[1][2][3]}
 - 2-Amino-3-methylbenzoic Acid Methyl Ester^{[2][4]}
 - Methyl 2-Amino-m-toluate^{[1][2]}

- 2-Amino-m-toluic Acid Methyl Ester[[2](#)]
- 3-Methylantranilic Acid Methyl Ester[[2](#)]
- 2-(Methoxycarbonyl)-6-methylaniline[[3](#)][[5](#)]
- 2-Amino-3-(methoxycarbonyl)toluene[[3](#)]
- Methyl 2-amino-3-methylbenzenecarboxylate[[1](#)]

Physicochemical Properties

The physical and chemical properties of **Methyl 2-amino-3-methylbenzoate** are summarized in the table below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

Property	Value	Reference
CAS Number	22223-49-0	[2][3][6]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3][6][7]
Molecular Weight	165.19 g/mol	[3][6][7]
Appearance	Crystalline powder[6]; White to Almost white powder to lump[2]	
Melting Point	115-117 °C	[6]
Boiling Point	153 °C at 23 mmHg	[6]
Density	1.132 ± 0.06 g/cm ³ (Predicted)	[6]
Flash Point	129.7 °C	[6]
Vapor Pressure	0.00765 mmHg at 25 °C	[6]
Solubility	DMSO (Slightly), Methanol (Slightly)	[6]
Purity	>98.0% (GC)[2]; ≥ 99% (Assay)[7]	
¹ H NMR (400MHz, CDCl ₃)	δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H)	[8]

Applications in Research and Development

Methyl 2-amino-3-methylbenzoate serves as a critical building block in the synthesis of various high-value molecules.

- **Pharmaceutical Intermediate:** It is a key precursor in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[7] Its structure is foundational for developing drugs targeting neurological disorders.[7] It is also a known metabolite of Lidocaine, a common local anesthetic.[4][9]

- Agrochemical Synthesis: The compound is an important intermediate in the production of modern agrochemicals. Notably, it is used in the synthesis of the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl.[7][8]
- Fungicide Development: It is the starting material for synthesizing N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, which is a metabolite of the agricultural fungicide Metalaxyl.[4]
- Organic Synthesis and Research: Beyond specific applications, it is widely used as a versatile building block for creating more complex molecules in organic synthesis, including dyes.[7] In biochemical research, it is utilized to study enzyme activity and metabolic pathways.[7]

Experimental Protocols: Synthesis

The synthesis of **Methyl 2-amino-3-methylbenzoate** can be achieved through several routes. The detailed methodologies for two common laboratory-scale preparations are provided below.

Method 1: Reduction of 3-Methyl-2-nitrobenzoate

This protocol involves the catalytic hydrogenation of a nitro-precursor, offering high yields.[4][8]

Materials:

- 3-methyl-2-nitrobenzoate (98.5g, 505 mmol)
- 5% Palladium on Carbon (Pd/C, Degussa CE105XRC/W, 2.0g total)
- Acetonitrile (300 mL)
- Hydrogen gas (H₂)
- Celite (diatomaceous earth)
- 600-mL high-pressure vessel

Procedure:

- Combine 3-methyl-2-nitrobenzoate (98.5 g), 5% Pd/C (1.0 g), and acetonitrile (300 mL) in a 600-mL high-pressure vessel.
- Seal the vessel and heat the mixture to 70°C.
- Pressurize the vessel with hydrogen gas to 65 psi (450 kPa) and maintain the reaction for 8 hours.
- Depressurize the vessel, add an additional 1.0 g of 5% Pd/C, and re-pressurize with hydrogen to 100 psi (690 kPa).
- Continue the hydrogenation for an additional 8.5 hours.
- Cool the reaction mixture to room temperature and purge the vessel with nitrogen gas.
- Filter the mixture through a pad of Celite, washing the filter cake with acetonitrile (3 x 25 mL).
- Combine the filtrates and partially evaporate the solvent to a final weight of approximately 160 g.
- Dilute the concentrated solution with acetonitrile to a total weight of 200 g. Quantitative HPLC analysis of this solution typically indicates a yield of around 97.5%.^[8]

Method 2: Esterification of 2-Amino-3-methylbenzoic Acid

This method involves the direct esterification of the corresponding carboxylic acid.^[8]

Materials:

- 2-amino-3-methylbenzoic acid (66.9 mmol)
- Cesium carbonate (102 mmol)
- Methyl iodide (67.0 mmol)
- N,N-dimethylformamide (DMF, 250 mL total)

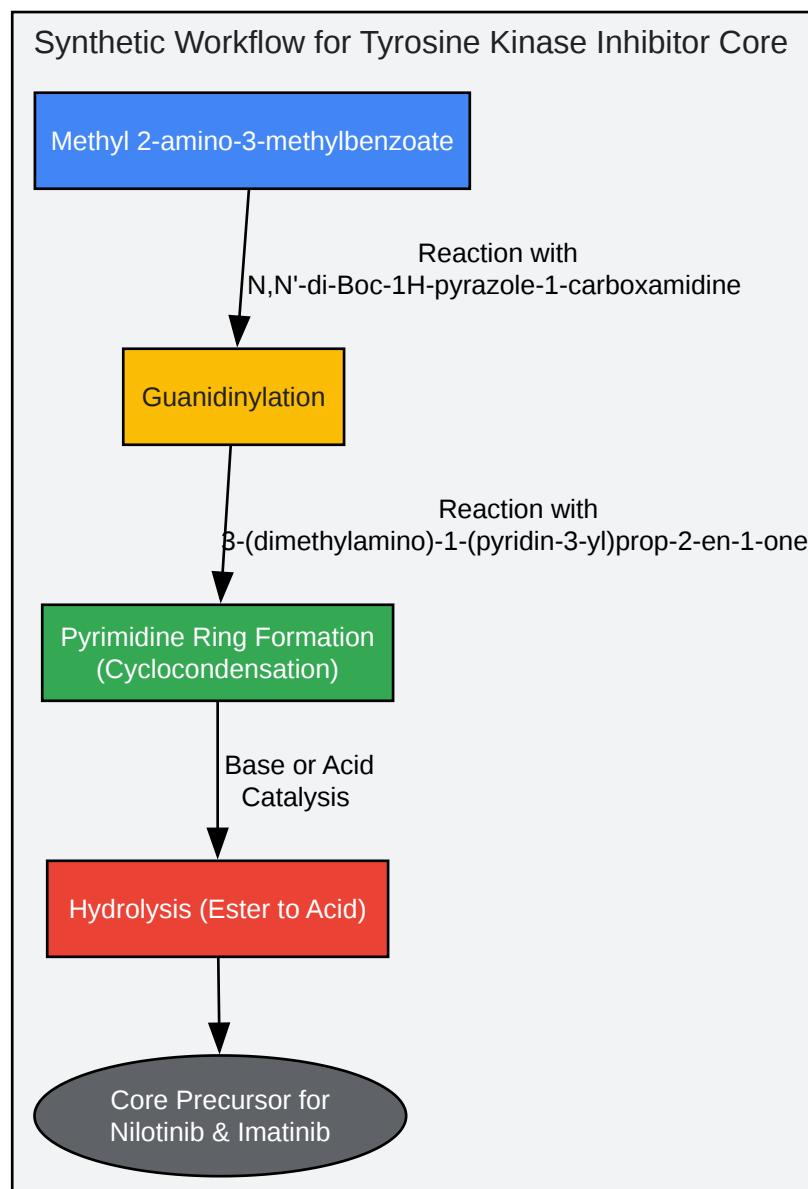
- Diethyl ether
- Water
- Brine (saturated NaCl solution)
- Anhydrous potassium carbonate

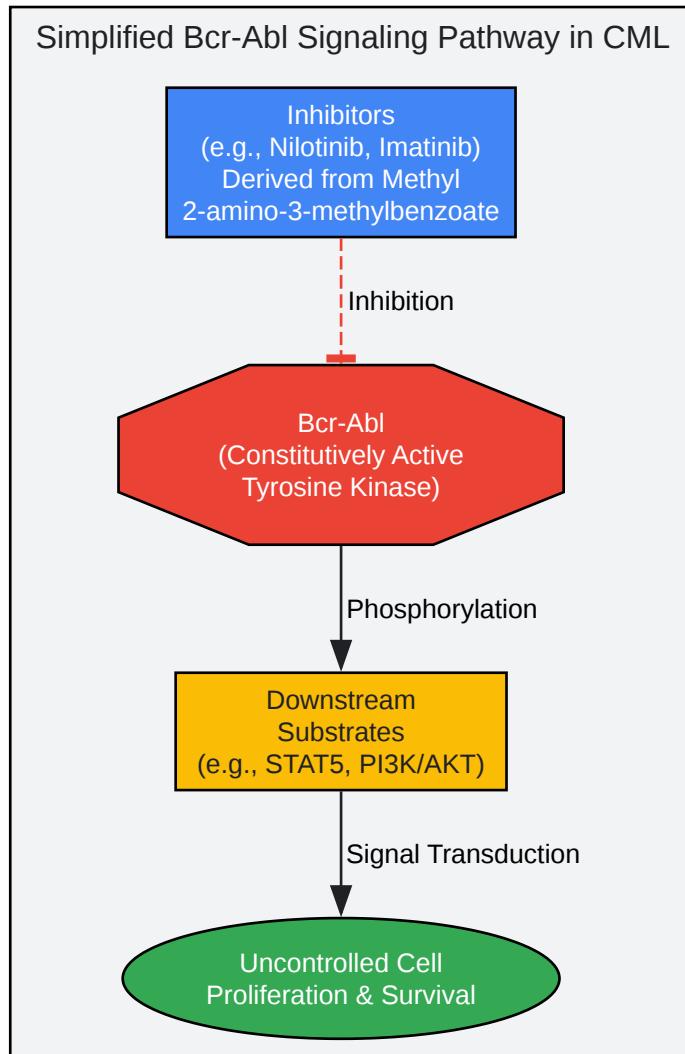
Procedure:

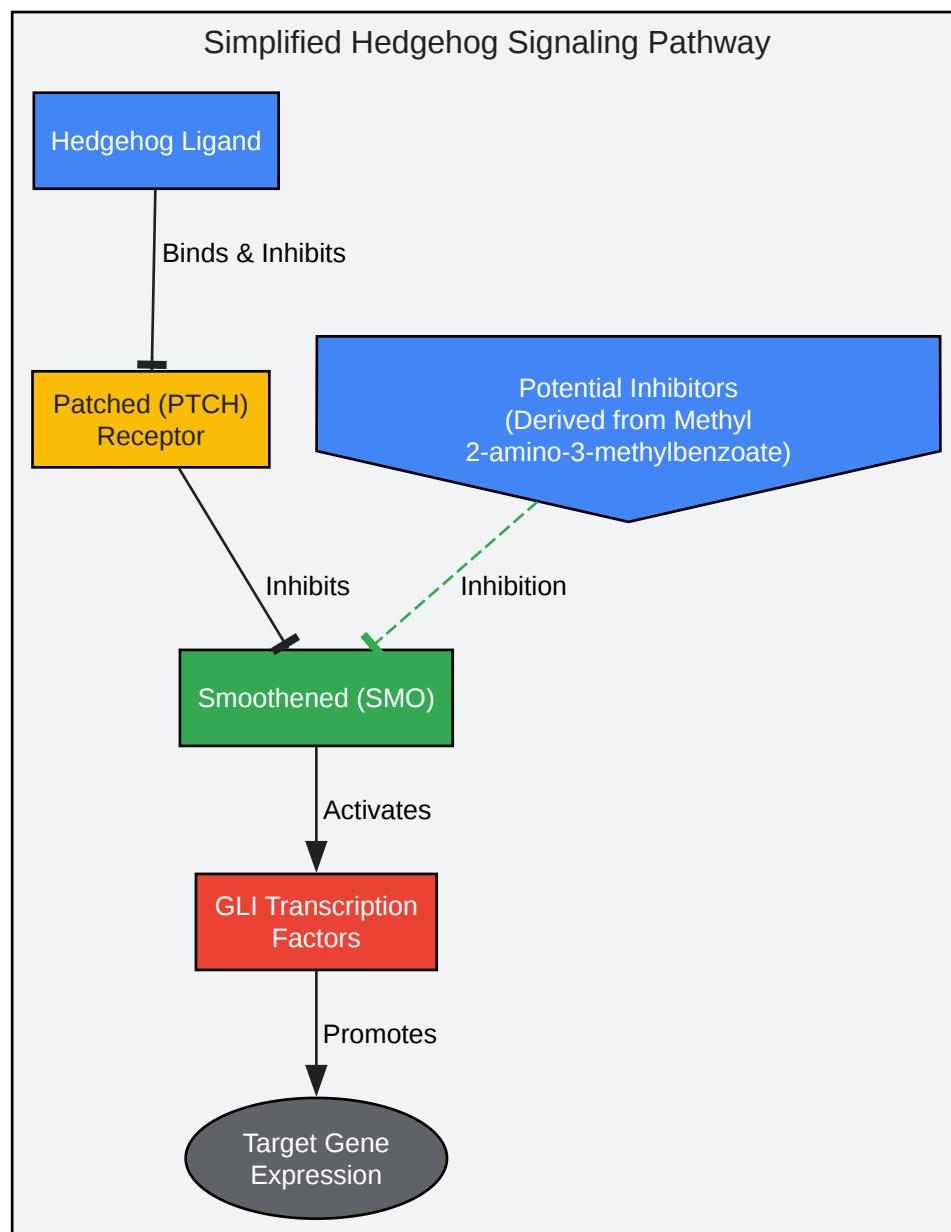
- Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in DMF (200 mL).
- Add cesium carbonate (102 mmol) to the solution and stir the mixture for 30 minutes.
- In a separate flask, prepare a solution of methyl iodide (67.0 mmol) in DMF (50 mL). Add this solution to the reaction mixture.
- Allow the reaction to stand at room temperature for 18 hours.
- Partition the reaction mixture between water (1 L) and diethyl ether (200 mL).
- Extract the aqueous layer with an additional portion of diethyl ether (100 mL).
- Combine the organic extracts and wash with brine (500 mL).
- Dry the organic layer over anhydrous potassium carbonate.
- Filter and concentrate the solution under reduced pressure to obtain the final product. This method typically yields around 92%.^[8]

Synthetic and Signaling Pathway Diagrams

The utility of **Methyl 2-amino-3-methylbenzoate** as a synthetic building block is exemplified by its role in the synthesis of targeted cancer therapies. The following diagrams illustrate a key synthetic workflow and a relevant biological signaling pathway.







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